An In-depth Technical Guide to m-PEG8-t-butyl ester
An In-depth Technical Guide to m-PEG8-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-t-butyl ester is a monofunctional, discrete polyethylene glycol (dPEG®) derivative that serves as a versatile tool in bioconjugation and drug delivery. It features a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The molecule is terminated with a t-butyl ester, a protecting group for a carboxylic acid, which can be readily removed under acidic conditions to reveal a reactive carboxyl group. This key feature allows for a two-step conjugation strategy, making it a valuable linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[4][5]
Chemical and Physical Properties
The fundamental properties of m-PEG8-t-butyl ester are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | |
| Synonyms | m-PEG8-t-butyl ester, MeO-PEG8-t-butyl ester | |
| CAS Number | 2768015-32-1 | |
| Molecular Formula | C22H44O10 | |
| Molecular Weight | 468.58 g/mol | |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Purity | Typically >95-98% | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage | Store at -20°C for long-term stability |
Synthesis and Characterization
Representative Synthesis Protocol
This protocol describes the esterification of m-PEG8-acid with tert-butanol.
Materials:
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m-PEG8-acid
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tert-butanol
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Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO3), saturated solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve m-PEG8-acid in anhydrous DCM.
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Add DMAP (catalytic amount) and an excess of tert-butanol to the solution.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated NaHCO3 solution, followed by brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure m-PEG8-t-butyl ester.
Characterization: The final product should be characterized by:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the t-butyl group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Protocols
Deprotection of the t-butyl Ester
The t-butyl ester group is a valuable protecting group that can be selectively removed under acidic conditions to reveal the carboxylic acid.
Materials:
-
m-PEG8-t-butyl ester conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Cold diethyl ether
Procedure:
-
Dissolve the m-PEG8-t-butyl ester conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or HPLC.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge or filter to collect the product.
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Wash the product with cold diethyl ether and dry under vacuum.
General Bioconjugation Protocol (Post-Deprotection)
Once deprotected, the resulting carboxylic acid can be activated and conjugated to an amine-containing biomolecule (e.g., a protein or peptide).
Materials:
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Deprotected PEG8-conjugate (with a terminal carboxylic acid)
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N-hydroxysuccinimide (NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Amine-containing biomolecule (e.g., antibody)
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Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation: Dissolve the deprotected PEG8-conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.
-
Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
Applications in Drug Development
The unique properties of m-PEG8-t-butyl ester make it a valuable linker in the development of advanced therapeutics.
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Antibody-Drug Conjugates (ADCs): In ADCs, the PEG8 linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower immunogenicity. The linker is designed to be stable in circulation and release the payload at the target site.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. PEG linkers are commonly used to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG8 chain can be optimized to facilitate the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient protein degradation.
Visualizations
Logical Workflow for Synthesis and Deprotection
Caption: A simplified workflow for the synthesis and subsequent deprotection of m-PEG8-t-butyl ester.
Experimental Workflow for Bioconjugation
Caption: A general experimental workflow for the bioconjugation of a biomolecule using an activated PEG8 linker.
Signaling Pathway Context: ADC Internalization and Payload Release
Caption: A conceptual diagram illustrating the intracellular pathway of an ADC leading to payload release.
